

# Phortress free base chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Phortress Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phortress, an experimental antitumor agent. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study.

## **Core Chemical and Physical Properties**

Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] The prodrug design enhances water solubility for parenteral administration.[2][3] The free base form, NSC 710305, is metabolically activated to its cytotoxic parent compound.[4]



| Property          | Data                                                                        | Reference(s) |
|-------------------|-----------------------------------------------------------------------------|--------------|
| Chemical Name     | (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide |              |
| Synonyms          | NSC 710305, 5F-DF-203-L-<br>lysinamide                                      |              |
| Molecular Formula | C20H23FN4OS                                                                 | _            |
| Molecular Weight  | 386.49 g/mol                                                                | _            |
| CAS Number        | 741241-36-1                                                                 | _            |
| Solubility        | Soluble in DMSO. The dihydrochloride salt is watersoluble.                  |              |

Note: Phortress is often supplied as a dihydrochloride salt (CAS: 328087-38-3, M.Wt: 459.41), which has different physical properties, including enhanced water solubility.

## **Mechanism of Action: A Prodrug Approach**

Phortress's antitumor activity is distinguished by its unique mechanism of action, which relies on metabolic activation within sensitive tumor cells. This process is initiated by the conversion of the Phortress prodrug to its active form, 5F 203.

The core mechanism proceeds as follows:

- Cellular Uptake and AhR Binding: The active compound, 5F 203, is taken up by sensitive cancer cells where it acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).
- Nuclear Translocation: The binding of 5F 203 to AhR causes the complex to translocate from the cytoplasm into the nucleus.
- CYP1A1 Gene Induction: Inside the nucleus, the activated AhR complex functions as a transcription factor, binding to specific DNA sequences and inducing the expression of the cytochrome P450 1A1 (CYP1A1) gene.







- Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes 5F 203, converting it into a highly reactive electrophilic species.
- DNA Adduct Formation and Cytotoxicity: This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. This leads to DNA damage, including single and double-strand breaks, which triggers cell cycle arrest and ultimately results in apoptotic cell death.

This selective activation in cells with inducible CYP1A1 expression is the basis for Phortress's potent and selective activity against specific tumor types like breast, ovarian, and renal carcinomas.





Click to download full resolution via product page

Fig. 1: Phortress Mechanism of Action Pathway



## In Vitro Biological Activity

Phortress demonstrates potent cytotoxic activity against a range of human cancer cell lines. This activity is particularly pronounced in tumors sensitive to its mechanism of action.

| Cell Line  | Cancer Type          | Endpoint                  | IC50 / Effect            | Reference(s) |
|------------|----------------------|---------------------------|--------------------------|--------------|
| MCF-7      | Breast Cancer        | Cytotoxicity<br>(MTT/MTS) | ~40 nM                   |              |
| MDA-MB-468 | Breast Cancer        | Cytotoxicity              | ~158 nM                  |              |
| HT29       | Colorectal<br>Cancer | Clonogenic<br>Survival    | Potent activity observed |              |
| SW480      | Colorectal<br>Cancer | Clonogenic<br>Survival    | Potent activity observed |              |
| SW620      | Colorectal<br>Cancer | Clonogenic<br>Survival    | Potent activity observed |              |

Notably, Phortress was found to have no significant anti-angiogenic activity in vitro, as it did not affect the proliferation or survival of HUVEC and MRCV cells.

## **Experimental Protocols**

The synthesis of Phortress analogues generally involves the condensation of substituted 2-aminothiophenol with a substituted aminobenzoic acid.

#### General Protocol:

- Mixture Preparation: Combine substituted 2-aminothiophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) to form a semi-solid paste.
- Heating Reaction: Heat the mixture, initially at 110°C for one hour, then slowly increase the temperature to 220°C and maintain for an additional four hours with continuous stirring.
- Quenching: Cool the reaction mixture to approximately 100°C and pour it into an ice-cold 10% sodium carbonate solution to precipitate the product.



- Purification: The resulting solid, 4-(benzo[d]thiazol-2-yl)benzenamine, is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
- Prodrug Conjugation: The core structure is then condensed with the desired amino acid moiety (e.g., L-lysine derivative) to form the final prodrug.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, serving as an indicator of cell viability and proliferation.

#### Methodology:

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Expose the cells to a range of concentrations of Phortress (or its active form, 5F 203) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
- MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well
  to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
- Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%).

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor efficacy of experimental agents like Phortress.

**Experimental Workflow:** 

### Foundational & Exploratory





- Cell Culture: Culture sensitive human cancer cells (e.g., MCF-7) under sterile conditions.
- Animal Acclimation: House immunocompromised mice (e.g., nude mice) in a pathogen-free environment and allow them to acclimate.
- Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Treatment Administration: Administer Phortress to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 20 mg/kg, i.p.). The control group receives a vehicle solution.
- Efficacy Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing, histopathology, or biomarker analysis (e.g., CYP1A1 expression or DNA damage via Single Cell Gel Electrophoresis).





Click to download full resolution via product page

Fig. 2: In Vivo Xenograft Model Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Phortress free base chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3182448#phortress-free-base-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com